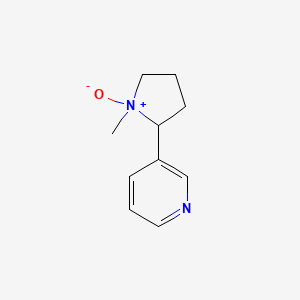

Nicotine 1-N-oxide

Vue d'ensemble

Description

Nicotine 1-N-oxide is a metabolite of nicotine, which is a naturally occurring alkaloid found in tobacco plants. It is formed through the oxidation of nicotine and is one of the primary metabolites detected in the urine of smokers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nicotine 1-N-oxide can be synthesized through the oxidation of nicotine using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound. The purity of the final product is ensured through various purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Nicotine 1-N-oxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more polar and water-soluble derivatives.

Reduction: Reduction of this compound can regenerate nicotine.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium tungstate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Aqueous solutions, organic solvents like methanol and ethanol.

Major Products

Oxidation: Formation of quaternary ammonium products.

Reduction: Regeneration of nicotine.

Substitution: Formation of various substituted nicotine derivatives.

Applications De Recherche Scientifique

Metabolism and Biomarkers

Nicotine 1-N-oxide plays a crucial role in the metabolic pathway of nicotine in humans. It is formed through the oxidation of nicotine and can serve as a biomarker for tobacco exposure. Studies have shown that this metabolite can be detected in various biological samples, including urine, providing insights into an individual's tobacco use and exposure levels. For instance, research indicates that this compound levels correlate with the consumption of tobacco products, making it a valuable marker for epidemiological studies on smoking-related diseases .

Potential Health Implications

There is ongoing research into the health implications of this compound. Some studies suggest that it may have different pharmacological effects compared to nicotine itself, potentially influencing addiction pathways or contributing to the toxicological profile of tobacco products. Understanding these effects is vital for developing harm reduction strategies in tobacco control .

Microbial Degradation

Research has explored the microbial degradation of this compound, revealing its potential as a substrate for bioremediation processes. Microorganisms capable of degrading this compound can be utilized to detoxify environments contaminated with nicotine and other related alkaloids. This aspect highlights the ecological significance of this compound and its role in biogeochemical cycles .

Food Composition Analysis

This compound has been identified in various food items such as black chokeberries, garden onions, and highbush blueberries. Its presence in these foods suggests that it could serve as a biomarker for dietary intake studies. Researchers are investigating its potential as an indicator for specific dietary patterns or food consumption habits .

Case Study 1: Tobacco Exposure Assessment

A study involving cigarette smokers measured urinary levels of this compound to assess exposure to tobacco smoke. The findings indicated that smokers had significantly higher levels of this metabolite compared to non-smokers, reinforcing its utility as a biomarker for tobacco exposure .

Case Study 2: Microbial Bioremediation

In another study focused on microbial degradation, certain bacterial strains were isolated that could effectively degrade this compound. This research demonstrated the potential for using these microorganisms in bioremediation efforts to clean up environments contaminated with nicotine .

Mécanisme D'action

The mechanism of action of nicotine 1-N-oxide involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. This compound acts as an agonist at these receptors, leading to the stimulation of neurons and the release of neurotransmitters. This interaction is similar to that of nicotine but with different pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cotinine: Another major metabolite of nicotine, used as a biomarker for nicotine exposure.

Anabasine: An alkaloid similar to nicotine, found in tobacco and other plants.

Nornicotine: A minor alkaloid in tobacco, also a metabolite of nicotine.

Uniqueness

Nicotine 1-N-oxide is unique due to its specific oxidation state and its role as an intermediate in nicotine metabolism. Unlike cotinine, which is more stable and commonly used as a biomarker, this compound is more reactive and participates in various biochemical pathways .

Activité Biologique

Nicotine 1-N-oxide, a primary metabolite of nicotine, is formed through the N-oxidation of nicotine primarily by flavin monooxygenases (FMOs) and is involved in the metabolic pathways of nicotine. Understanding its biological activity is crucial for elucidating its role in nicotine metabolism and its potential implications for health, particularly in relation to smoking and tobacco use.

Metabolism and Formation

Nicotine undergoes various metabolic transformations in the body, with the major pathway being hydroxylation via cytochrome P450 2A6 (CYP2A6). However, nicotine can also be oxidized to form this compound through the action of FMOs, particularly FMO1 and FMO3. This N-oxidation pathway represents a significant but less dominant route compared to C-oxidation pathways leading to cotinine formation.

Key Metabolic Pathways

| Pathway | Enzyme(s) Involved | Metabolite Produced |

|---|---|---|

| C-Oxidation | CYP2A6 | Cotinine |

| N-Oxidation | FMO1, FMO3 | This compound |

| Glucuronidation | UGT2B10 | Nicotine glucuronide |

Pharmacological Effects

This compound exhibits pharmacological activity similar to that of nicotine but with altered potency and efficacy. It acts as a cholinergic agonist, stimulating nicotinic acetylcholine receptors (nAChRs). The activation of these receptors can lead to various physiological responses, including increased heart rate and changes in neurotransmitter release.

Toxicological Considerations

While nicotine is known for its addictive properties and toxic effects at high doses, this compound's toxicity profile is less well characterized. However, studies indicate that it may contribute to the overall toxicity associated with tobacco use. For instance, chronic exposure to nicotine has been linked to various health issues, including cardiovascular diseases and cancer.

Case Studies and Research Findings

- Metabolic Variability : A study analyzing urine samples from smokers found a strong inverse correlation between CYP2A6 activity and levels of this compound. Smokers with lower CYP2A6 activity exhibited higher levels of this compound, suggesting that genetic polymorphisms affecting CYP2A6 can influence nicotine metabolism significantly .

- Detection in Urine : Research has shown that this compound can be detected in the urine of tobacco users, albeit at lower levels compared to other metabolites like cotinine. For instance, a study reported mean urinary concentrations of this compound at approximately 8.40 fmol/mL among cigarette smokers .

- Comparative Analysis : In a comparative analysis involving different ethnic groups, it was found that metabolic profiles varied significantly due to genetic differences in enzyme activity related to nicotine metabolism. This variability can affect both the pharmacological effects of nicotine and its metabolites, including this compound .

Implications for Health

The biological activity of this compound has implications for tobacco-related health risks. Understanding its role in the metabolism of nicotine can help in developing biomarkers for tobacco exposure and assessing individual susceptibility to tobacco-related diseases.

Propriétés

IUPAC Name |

3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262724 | |

| Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nicotine-1'-N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL | |

| Record name | Nicotine-1'-N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63551-14-4 | |

| Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63551-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine 1-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063551144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotine-1'-N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-79 °C | |

| Record name | Nicotine-1'-N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.